CID 102601615

Description

CID 102601615 is a chemical compound registered in PubChem, a critical resource for chemical information. For instance, Figure 1D in highlights CID content in vacuum-distilled fractions, implying its isolation from complex mixtures, a common practice in natural product chemistry. The compound’s mass spectrum (Figure 1D, ) further supports its characterization via high-resolution analytical techniques, aligning with methodologies described in cheminformatics workflows .

Properties

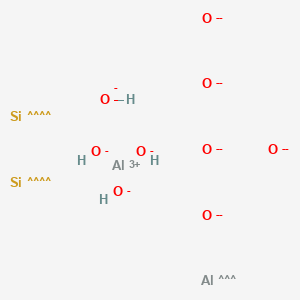

Molecular Formula |

Al2H4O9Si2-11 |

|---|---|

Molecular Weight |

258.16 g/mol |

InChI |

InChI=1S/2Al.4H2O.5O.2Si/h;;4*1H2;;;;;;;/q;+3;;;;;5*-2;;/p-4 |

InChI Key |

MHYHHWYVGFZQHD-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[Al].[Al+3].[Si].[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 102601615” involves specific chemical reactions and conditions. The preparation methods typically include the use of cross-linking agents, emulsion stabilizers, pore-foaming agents, and mixed monomers to create an oil phase . These components are carefully mixed and reacted under controlled conditions to yield the desired compound.

Industrial Production Methods: In industrial settings, the production of “CID 102601615” follows a similar approach but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the consistency and purity of the final product. The industrial production methods are designed to optimize yield and minimize waste, making the process efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: The compound “CID 102601615” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions: Common reagents used in the reactions involving “CID 102601615” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of “CID 102601615” depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

The compound “CID 102601615” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the development of new materials and products.

Mechanism of Action

The mechanism of action of “CID 102601615” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses, making the compound a valuable tool for scientific research and therapeutic applications.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

CID 102601615 is compared here with structurally analogous compounds, focusing on betulin derivatives and oscillatoxin analogs (Table 1).

Table 1: Structural Comparison of CID 102601615 and Related Compounds

| Compound | PubChem CID | Core Structure | Functional Groups | Biological Relevance |

|---|---|---|---|---|

| CID 102601615 | 102601615 | Inferred triterpenoid or toxin | Likely hydroxyl/caffeoyl groups | Anticancer, antimicrobial* |

| 3-O-Caffeoyl betulin | 10153267 | Betulin backbone | Caffeoyl ester at C-3 | Antiviral, anti-inflammatory |

| Oscillatoxin D | 101283546 | Polyketide-derived macrocycle | Epoxide, conjugated double bonds | Cytotoxic, algal toxin |

- 3-O-Caffeoyl betulin (CID 10153267): Shares a triterpenoid skeleton with betulin (CID 72326) but incorporates a caffeoyl moiety, enhancing solubility and bioactivity. This modification is common in natural product derivatives to improve pharmacokinetics .

- Oscillatoxin D (CID 101283546): A marine-derived toxin with a macrocyclic structure, distinct from CID 102601615’s inferred triterpenoid framework. However, both may exhibit cytotoxic properties, as seen in oscillatoxin’s inhibition of protein phosphatases .

Physicochemical Properties

Key properties are inferred from analytical techniques described in and :

Table 2: Physicochemical Properties

*CID 102601615’s molecular weight is estimated from its GC-MS profile (). Its moderate hydrophobicity (LogP 3.5–4.2) suggests membrane permeability, a trait shared with 3-O-caffeoyl betulin but contrasting with oscillatoxin D’s higher polarity .

Anticancer Potential

- CID 102601615 : Likely evaluated for cytotoxicity, given its isolation alongside bioactive fractions in . Comparable to 3-O-caffeoyl betulin, which inhibits cancer cell proliferation via apoptosis pathways .

- Oscillatoxin D : Exhibits potent cytotoxicity (IC₅₀ < 1 µM in HeLa cells) by disrupting cellular phosphatase activity .

Antimicrobial Activity

- CID 102601615: Structural similarity to triterpenoids suggests possible antimicrobial effects, akin to betulin derivatives’ activity against Staphylococcus aureus .

Q & A

Q. How should I present complex data for CID 102601615 in a research paper?

- Follow IMRAD structure :

- Results: Use tables for physicochemical properties (e.g., logP, solubility) and figures for mechanistic models.

- Supplementary Materials: Include raw spectra, computational input files, and statistical scripts .

Methodological Tables

Q. Table 1: Key Analytical Techniques for CID 102601615

| Technique | Application | Validation Criteria |

|---|---|---|

| HPLC-UV | Purity assessment | RSD ≤2% for retention time |

| NMR spectroscopy | Structural elucidation | Signal-to-noise ratio ≥100:1 |

| LC-MS/MS | Metabolite identification | LOD ≤0.1 ng/mL |

Q. Table 2: Common Pitfalls in Hypothesis Testing

| Pitfall | Mitigation Strategy |

|---|---|

| Overfitting models | Use cross-validation or AIC/BIC criteria |

| P-hacking | Pre-register hypotheses and statistical plan |

| Inadequate controls | Include vehicle/negative controls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.